2-Chloromandelic acid
Overview
Description
2-Chloromandelic acid is a derivative of mandelic acid, characterized by the presence of a chlorine atom at the second position of the benzene ring. Its molecular formula is C8H7ClO3, and it has a molecular weight of 186.59 g/mol . This compound exists as a racemic mixture in its solid state, belonging to the monoclinic space group P21/c . It is widely used as an intermediate in the pharmaceutical industry, particularly in the synthesis of clopidogrel, an antithrombotic agent .
Mechanism of Action
Target of Action
2-Chloromandelic acid (2-ClMA) is a mandelic acid derivative . It is primarily used as a chiral drug intermediate for the synthesis of (S)-clopidogrel , a platelet aggregation inhibitor . The primary target of this compound is therefore the biochemical pathways involved in platelet aggregation.
Mode of Action
It is known that it undergoes enantioselective resolution in organic solvent through irreversible transesterification catalyzed by lipase ak . This process results in the production of optically pure this compound, which is then used in the synthesis of (S)-clopidogrel .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the synthesis of (S)-clopidogrel
Pharmacokinetics
It is known that the compound is used as an intermediate in the synthesis of (s)-clopidogrel , suggesting that its bioavailability and pharmacokinetic properties would be critical to the efficacy of the final drug product.
Result of Action
The primary result of the action of this compound is the production of (S)-clopidogrel , a platelet aggregation inhibitor. This drug is used to prevent blood clots in people with certain heart or blood vessel conditions .
Action Environment
The action of this compound is influenced by various environmental factors, including temperature and pH . For example, the optimal temperature and pH for the enzyme-catalyzed resolution of this compound were found to be 30°C and 7.0, respectively . These conditions would likely influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-Chloromandelic acid are not fully understood. It is known that it interacts with various enzymes and proteins. For instance, it has been found to be involved in the hydrolysis of the carbamate ester, followed by oxidation to this compound
Molecular Mechanism
It is known to undergo hydrolysis of the carbamate ester followed by oxidation to this compound This process likely involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
This compound is involved in several metabolic pathways. One of the primary metabolic pathways is O-glucuronidation and hydrolysis of the carbamate ester followed by oxidation to this compound . This metabolite is subsequently metabolized in parallel to 2-chlorophenylglycine and 2-chlorobenzoic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloromandelic acid can be synthesized through various methods. One common approach involves the asymmetric hydrolysis of racemic this compound methyl ester using specific microorganisms like Exophiala dermatitidis . Another method includes the optical resolution of racemic this compound using chiral resolving agents such as ®-(+)-N-benzyl-1-phenylethylamine .
Industrial Production Methods: Industrial production often employs bioconversion techniques, where recombinant Escherichia coli cells overexpressing esterase enzymes are used to hydrolyze racemic this compound methyl ester to produce optically pure ®-2-chloromandelic acid . This method is advantageous due to its high optical purity and efficiency.
Chemical Reactions Analysis
2-Chloromandelic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-chlorobenzoylformic acid using oxidizing agents like potassium permanganate under acidic conditions .
Reduction: Reduction of this compound can yield 2-chlorophenylglycol using reducing agents such as lithium aluminum hydride .
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with reagents like thionyl chloride to form 2-chloromandeloyl chloride .
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Thionyl chloride, phosphorus tribromide.
Major Products Formed:
Oxidation: 2-Chlorobenzoylformic acid.
Reduction: 2-Chlorophenylglycol.
Substitution: 2-Chloromandeloyl chloride.
Scientific Research Applications
2-Chloromandelic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of chiral compounds .
Biology: In biological research, it serves as a precursor for the synthesis of various bioactive molecules .
Medicine: The compound is a key intermediate in the synthesis of clopidogrel, a medication used to prevent blood clots in patients with cardiovascular diseases .
Industry: In the industrial sector, this compound is utilized in the production of pharmaceuticals and fine chemicals .
Comparison with Similar Compounds
Mandelic Acid: Lacks the chlorine atom, used in cosmetic and pharmaceutical applications.
2-Bromomandelic Acid: Contains a bromine atom instead of chlorine, used in similar synthetic applications.
2-Fluoromandelic Acid: Contains a fluorine atom, used in the synthesis of fluorinated pharmaceuticals.
Uniqueness: 2-Chloromandelic acid is unique due to its specific use in the synthesis of clopidogrel, which is a widely prescribed antithrombotic agent. Its chlorine substitution also imparts distinct chemical properties that are leveraged in various synthetic applications .
Properties
IUPAC Name |
2-(2-chlorophenyl)-2-hydroxyacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4,7,10H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWOLDZZTBNYTMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(=O)O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101314879 | |
Record name | 2-Chloromandelic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101314879 | |
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Molecular Weight |
186.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Powder; [Alfa Aesar MSDS] | |
Record name | (2-Chlorophenyl)glycolic acid | |
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CAS No. |
10421-85-9 | |
Record name | 2-Chloromandelic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10421-85-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | (2-Chlorophenyl)glycolic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010421859 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 10421-85-9 | |
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Record name | 2-Chloromandelic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101314879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-chlorophenyl)glycolic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.806 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-chloromandelic acid?
A1: The molecular formula of 2-ClMA is C8H7ClO3, and its molecular weight is 186.59 g/mol.
Q2: What are the different solid-state forms of 2-ClMA?
A2: 2-ClMA exhibits polymorphism and can exist as a racemic compound or a conglomerate depending on the crystallization conditions. [, , ] Two polymorphic racemic compounds (Form α and Form β) and one conglomerate (Form γ) have been identified and characterized. []
Q3: How can the metastable conglomerate form of 2-ClMA be obtained?
A3: The metastable conglomerate (Form γ) can be obtained through freeze-drying. Crystallization from polar solvents typically yields a mixture of Form α (racemic compound) and Form γ (conglomerate). [] Additionally, melt crystallization and crystallization from solution can also lead to the conglomerate if the formation of the more stable racemic compound is avoided. []
Q4: What is a key application of (R)-2-ClMA in pharmaceutical synthesis?
A4: (R)-2-ClMA is a crucial intermediate in the synthesis of clopidogrel, an anti-platelet drug used to prevent blood clots. [, , ]
Q5: How can (R)-2-ClMA be synthesized?
A5: (R)-2-ClMA can be obtained through various methods:
- Asymmetric synthesis: This method utilizes the almond meal catalyzed hydrocyanation of 2-chlorobenzaldehyde, followed by acidic hydrolysis to yield (R)-2-chloromandelonitrile. Subsequent acidic hydrolysis of the nitrile affords enantiopure (R)-2-ClMA. []
- Resolution of racemate: This involves separating the enantiomers from a racemic mixture of 2-ClMA. Techniques include:
- Coordination-mediated resolution using resolving agents like D-O,O'-di-(p-toluoyl)-tartaric acid in the presence of Ca2+. []
- Enantioselective extraction using hydroxypropyl-β-cyclodextrin (HP-β-CD) as the selector. []
- Ligand exchange chromatography based on chiral ionic liquids. [, ]
- Enzymatic resolution using lipase AK for transesterification with vinyl acetate. []
Q6: What are the advantages of using bioconversion for the production of (R)-2-ClMA?
A6: Bioconversion, using microorganisms like Exophiala dermatitidis NBRC6857 or recombinant Escherichia coli expressing a specific esterase (EstE), offers several advantages for (R)-2-ClMA production: [] * High enantioselectivity, yielding (R)-2-ClMA with high optical purity (97% ee). * Environmentally friendly process compared to some chemical synthesis methods.
Q7: Can the undesired enantiomer from the resolution process be recycled?
A7: Yes, the undesired enantiomer ((S)-2-ClMA) can be racemized in the presence of sodium hydroxide, making it suitable for further resolution. This recycling process enhances the overall efficiency of (R)-2-ClMA production. []
Q8: Apart from its role as a pharmaceutical intermediate, what other applications does 2-ClMA have?
A8: 2-ClMA, along with its halogenated derivatives, serves as a building block for chiral coordination polymers (CPs) and metal-organic frameworks (MOFs). These materials hold potential for enantioselective applications. []
Q9: How does the position and type of halogen substituents affect the resolution of halogenated mandelic acids using levetiracetam (LEV)?
A9: The position and type of halogen substituents on mandelic acid significantly impact the efficiency and enantiospecificity of resolution via co-crystallization with LEV. [] For instance, LEV selectively co-crystallizes with the S-enantiomers of 2-ClMA, 3-ClMA, 4-ClMA, and 4-BrMA, while it favors the R-enantiomer of 4-FMA.
Q10: What analytical techniques are commonly used to characterize 2-ClMA and its derivatives?
A10: Various analytical methods are employed to characterize 2-ClMA and its derivatives:
- Structural Elucidation: Single-crystal X-ray diffraction (XRD), powder XRD, Fourier Transform Infrared Spectroscopy (FTIR), and solid-state nuclear magnetic resonance (SS-NMR). [, ]
- Thermal Analysis: Differential scanning calorimetry (DSC) is used to determine melting points, melting enthalpies, and construct binary phase diagrams. [, , ]
- Chiral Separation & Analysis: High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are used for enantiomeric separation, often utilizing chiral stationary phases like Chiralpak AD-3 and Chiralpak IC. [, ] Thin-layer chromatography (TLC) with molecularly imprinted polymers (MIPs) as stationary phases offers a rapid and sensitive method for chiral separation. [, ]
Q11: How has computational chemistry been applied in research related to 2-ClMA?
A11: Computational approaches have proven valuable in understanding 2-ClMA's behavior and interactions:
- Molecular Modeling: Hyperchem simulations were used to study the complex formation between L-2-ClMA and acrylamide during the preparation of molecularly imprinted polymers (MIPs). These simulations also helped in calculating binding energies and understanding the chiral recognition mechanism. [, ]
- Structural Simulations: In the context of enantiospecific cocrystallization, structural simulations of the S-etiracetam (S-ETI) and S-2-ClMA cocrystal revealed its higher thermodynamic stability compared to the R-ETI:S-2-ClMA cocrystal, explaining the observed enantiospecificity. []
- Kinetic Modeling: Quantitative models based on homogeneous reaction and Ping-Pong bi-bi mechanisms were developed to simulate and optimize the enzymatic transesterification process for (R,S)-2-ClMA resolution using lipase AK. []
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